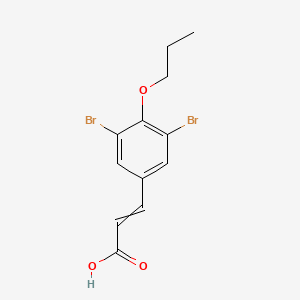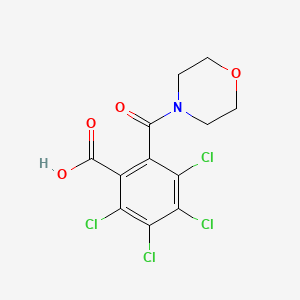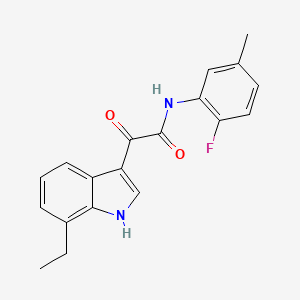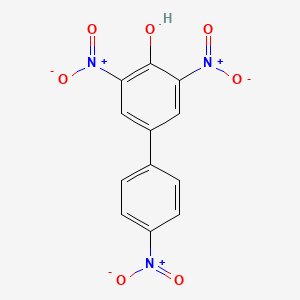
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H12Br2O3 It is characterized by the presence of two bromine atoms, a propoxy group, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid typically involves the bromination of a suitable precursor followed by the introduction of the propoxy group and the acrylic acid moiety. One common method involves the following steps:
Bromination: A precursor phenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Propoxylation: The brominated phenol is then reacted with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a reaction with an appropriate acrylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacrylic acids.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atoms and the acrylic acid moiety play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(3,5-Dibromo-4-methoxyphenyl)acrylic acid
- (2E)-3-(3,5-Dibromo-4-ethoxyphenyl)acrylic acid
- (2E)-3-(3,5-Dibromo-4-butoxyphenyl)acrylic acid
Uniqueness
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can lead to distinct biological activities and applications.
Eigenschaften
Molekularformel |
C12H12Br2O3 |
|---|---|
Molekulargewicht |
364.03 g/mol |
IUPAC-Name |
3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12Br2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
UKTCOUWLAOESAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12471701.png)

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471717.png)
![1'-(2-oxo-2-phenylethyl)-4'H-[2,3'-biquinoline]-4'-carbonitrile](/img/structure/B12471736.png)

![N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12471748.png)
![N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine](/img/structure/B12471749.png)

![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471765.png)
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471781.png)



